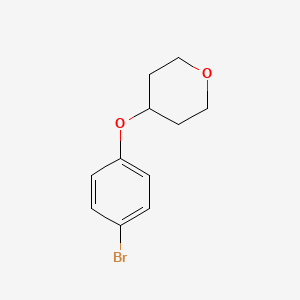

4-(4-Bromophenoxy)tetrahydro-2H-pyran

Beschreibung

BenchChem offers high-quality 4-(4-Bromophenoxy)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenoxy)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYXVTLWTKYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584169 | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215453-84-2 | |

| Record name | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215453-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS Number: 215453-84-2). Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative data for the closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS Number: 36603-49-3), to provide a broader context for researchers.

Chemical Identity and Structure

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a halogenated ether derivative of tetrahydropyran. Its chemical structure consists of a tetrahydropyran ring substituted at the 4-position with a 4-bromophenoxy group. This compound is of interest in medicinal chemistry and organic synthesis as a building block for more complex molecules, potentially including protein degrader building blocks.[1]

The structural isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran , features the 4-bromophenoxy group attached to the 2-position of the tetrahydropyran ring. This isomer is also utilized as a building block in organic synthesis.[2]

Physicochemical Properties

The following tables summarize the available quantitative data for both 4-(4-Bromophenoxy)tetrahydro-2H-pyran and its 2-substituted isomer for comparative purposes.

Table 1: Physicochemical Properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS: 215453-84-2)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][3] |

| Molecular Weight | 257.12 g/mol | [3] |

| Purity | ≥98% | [1] |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Solubility | No data available | [4] |

| Storage | Room temperature | [1] |

Table 2: Physicochemical Properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS: 36603-49-3)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2][5] |

| Molecular Weight | 257.12 g/mol | [2][5] |

| Assay | 98% | [2] |

| Melting Point | 56-58 °C (lit.) | [2] |

| Boiling Point | 109 °C at 0.26 Torr | |

| Solubility in Water | Slightly soluble | [6][7] |

| XLogP3-AA | 3.4 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 18.5 Ų | [5] |

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the boiling point can be determined using a micro-method. As 4-(4-Bromophenoxy)tetrahydro-2H-pyran is expected to be a solid at room temperature, this protocol would apply after melting or if it were a liquid.

Methodology:

-

Sample Preparation: A small volume of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed into a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is classified as partially soluble or insoluble. This can be repeated with different solvents (e.g., water, ethanol, dichloromethane, acetone) to build a solubility profile.

Visualizations

Logical Workflow for Physicochemical Property Determination

Caption: Workflow for determining the physicochemical properties.

Conceptual Synthesis Pathway

A plausible synthetic route to 4-(4-Bromophenoxy)tetrahydro-2H-pyran could involve the etherification of tetrahydro-2H-pyran-4-ol with 1-bromo-4-fluorobenzene or a related activated aryl halide.

Caption: A conceptual synthesis pathway for the target compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-(4-Bromophenoxy)tetrahydro-2H-pyran 98 36603-49-3 [sigmaaldrich.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 215453-84-2 Name: [xixisys.com]

- 5. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-(4-Bromophenoxy)tetrahydropyran, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4-(4-Bromophenoxy)tetrahydro-2H-pyran

CAS Number: 215453-84-2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a heterocyclic building block of significant interest in contemporary drug discovery. The document elucidates the compound's chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its primary application as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The role of this molecule in the broader context of targeted protein degradation is discussed, supplemented by visualizations of relevant chemical and biological pathways to aid in research and development endeavors.

Introduction

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a synthetic organic compound featuring a tetrahydropyran ring linked to a 4-bromophenyl group via an ether bond. While not extensively characterized in standalone biological assays, its significance lies in its utility as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation. Commercial suppliers categorize this molecule as a "Protein Degrader Building Block," indicating its role as a precursor in the modular synthesis of bifunctional molecules like PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] The tetrahydropyran moiety can impart favorable pharmacokinetic properties such as improved solubility and metabolic stability in larger drug constructs, while the bromophenyl group serves as a crucial chemical handle for further synthetic modifications, typically through cross-coupling reactions.

Chemical and Physical Properties

The fundamental properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 215453-84-2 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | Typically a solid |

| Purity | ≥98% (as offered by most commercial suppliers)[1] |

| Storage | Room temperature[1] |

Note: Detailed experimental data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this specific compound are available from specialized chemical data providers like ChemicalBook.[2] While the raw spectra are not publicly disseminated, the expected spectral characteristics would be consistent with its chemical structure.

Synthesis and Experimental Protocols

The proposed reaction would involve tetrahydro-2H-pyran-4-ol and 4-bromophenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Proposed Synthetic Scheme

Caption: Proposed synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran via Mitsunobu reaction.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure for a Mitsunobu reaction and should be adapted and optimized for this specific transformation.[6][7]

Materials:

-

Tetrahydro-2H-pyran-4-ol (1.0 eq)

-

4-Bromophenol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetrahydro-2H-pyran-4-ol (1.0 eq), 4-bromophenol (1.1 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

-

Cool the resulting solution to 0 °C using an ice bath.

-

Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product will contain triphenylphosphine oxide and reduced DIAD as byproducts. Purify the crude material using flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a typical eluent system) to yield the pure 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Applications in Targeted Protein Degradation

The primary utility of 4-(4-Bromophenoxy)tetrahydro-2H-pyran is as a building block in the synthesis of heterobifunctional degraders, such as PROTACs.

The PROTAC Concept

PROTACs are molecules designed with two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), bringing the POI into close proximity with the E3 ligase.[8] The E3 ligase then facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is subsequently recognized and degraded by the cell's proteasome.[8]

Caption: General mechanism of action for a PROTAC molecule.

Role of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

This building block is not itself a PROTAC but serves as a versatile starting material for constructing the linker or the E3 ligase ligand portion of a PROTAC. The workflow for its use in PROTAC synthesis typically involves leveraging the bromo-functional group as a reactive handle.

Caption: Workflow for utilizing the building block in PROTAC synthesis.

The 4-bromophenyl group can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) to attach linkers with diverse functionalities (e.g., alkynes, amines, boronic esters). These linkers are then conjugated to a known ligand for a target protein or an E3 ligase to complete the synthesis of the final PROTAC molecule. The tetrahydropyran scaffold is often retained in the final structure to enhance drug-like properties.

Safety and Handling

As with any laboratory chemical, 4-(4-Bromophenoxy)tetrahydro-2H-pyran should be handled by trained personnel in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a valuable chemical intermediate for drug discovery, particularly in the synthesis of PROTACs. Its structure provides a stable, drug-like scaffold combined with a reactive handle for synthetic diversification. While this guide outlines its key properties and a probable synthetic pathway, the full potential of this building block is realized in the context of the final, complex heterobifunctional degraders it helps to create. Further research and patent literature will likely continue to reveal specific applications and biological activities of PROTACs derived from this versatile precursor.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(4-Bromophenoxy)tetrahydro-2H-pyran(215453-84-2) 1H NMR [m.chemicalbook.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

Spectroscopic Profile of 4-(4-Bromophenoxy)tetrahydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Bromophenoxy)tetrahydro-2H-pyran. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 | d | 2H | Ar-H |

| 6.83 | d | 2H | Ar-H |

| 4.45 | m | 1H | O-CH-O |

| 3.95 | m | 2H | O-CH₂ |

| 3.58 | m | 2H | O-CH₂ |

| 2.05 | m | 2H | CH₂ |

| 1.85 | m | 2H | CH₂ |

d: doublet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 157.1 | Ar-C-O |

| 132.3 | Ar-C |

| 118.5 | Ar-C |

| 113.2 | Ar-C-Br |

| 68.7 | O-CH-O |

| 64.8 | O-CH₂ |

| 34.5 | CH₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1585 | Medium | C=C stretch (aromatic) |

| 1485 | Strong | C=C stretch (aromatic) |

| 1235 | Strong | C-O-C stretch (aryl ether) |

| 1080 | Strong | C-O-C stretch (cyclic ether) |

| 820 | Strong | p-substituted benzene |

| 510 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 258 | 5 | [M+2]⁺ |

| 256 | 5 | [M]⁺ |

| 173 | 10 | [M - C₅H₉O]⁺ |

| 171 | 10 | [M - C₅H₉O]⁺ |

| 85 | 100 | [C₅H₉O]⁺ (base peak) |

| 84 | 20 | [C₅H₈O]⁺ |

| 57 | 15 | [C₄H₉]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-(4-Bromophenoxy)tetrahydro-2H-pyran (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet of the sample can be prepared.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).[1] The most abundant fragment is designated as the base peak with a relative intensity of 100%.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a halogenated heterocyclic compound utilized as a building block in organic synthesis. Due to the limited availability of specific experimental data in public literature, this document outlines detailed theoretical considerations, proposed experimental protocols for determining precise solubility and stability profiles, and potential degradation pathways. The information herein is intended to guide researchers and drug development professionals in effectively utilizing this compound in their work, ensuring robust experimental design and interpretation of results.

Introduction

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a chemical intermediate whose utility in synthetic chemistry, particularly in the construction of more complex molecules for pharmaceutical research, is of significant interest. The compound's structure, featuring a tetrahydropyran ring linked to a brominated phenyl group via an ether bond, imparts a unique combination of polarity and lipophilicity. An understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount for its effective use in synthesis, formulation, and as a component of larger, biologically active molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | --- |

| Molecular Weight | 257.12 g/mol | --- |

| Melting Point | 56-58 °C | Vendor Data |

| Appearance | Solid | --- |

| Water Solubility | Slightly soluble | Vendor Data |

| Calculated LogP | ~3.4 | Predicted |

Solubility Profile

While specific quantitative solubility data is scarce, a qualitative and estimated solubility profile can be inferred based on the principle of "like dissolves like." The molecule possesses both a polar ether and tetrahydropyran moiety, and a nonpolar bromophenyl group.

Estimated Solubility

The following table provides an estimated solubility of 4-(4-Bromophenoxy)tetrahydro-2H-pyran in common laboratory solvents. These estimations are qualitative and should be confirmed experimentally.

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Low | "Slightly soluble" indicates some affinity, likely due to the ether and pyran oxygens, but the large nonpolar bromophenyl group limits solubility. |

| Methanol | High | Moderate | The alcohol can hydrogen bond with the ether oxygens, and its alkyl group can interact with the nonpolar part of the molecule. |

| Ethanol | High | Moderate to High | Similar to methanol, but slightly less polar, which may enhance interaction with the nonpolar moiety. |

| Acetone | Medium | High | Aprotic polar solvent, effective at solvating both polar and nonpolar characteristics of the molecule. |

| Dichloromethane | Medium | High | A common solvent for organic compounds with mixed polarity. |

| Tetrahydrofuran (THF) | Medium | High | The ether solvent is structurally similar to the pyran ring, promoting miscibility. |

| Acetonitrile | Medium | Moderate to High | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. |

| Hexane | Low | Low | The high polarity of the ether and pyran groups will likely limit solubility in nonpolar aliphatic solvents. |

| Toluene | Low | Moderate | The aromatic nature of toluene may allow for favorable pi-stacking interactions with the bromophenyl ring, enhancing solubility compared to hexane. |

Experimental Protocol for Solubility Determination (UV/Vis Spectrophotometry)

This protocol outlines a general method for the quantitative determination of the solubility of 4-(4-Bromophenoxy)tetrahydro-2H-pyran in a solvent of interest.

Objective: To determine the saturation solubility of the compound in a given solvent at a specified temperature.

Materials:

-

4-(4-Bromophenoxy)tetrahydro-2H-pyran

-

Solvent of interest (e.g., ethanol)

-

Volumetric flasks

-

Analytical balance

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of the compound and dissolve it in the solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which must be determined by scanning a solution of the compound across the UV spectrum.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of 4-(4-Bromophenoxy)tetrahydro-2H-pyran to a known volume of the solvent in a sealed vial.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Measurement and Calculation:

-

After equilibration, allow the solution to stand, permitting the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the saturation solubility of 4-(4-Bromophenoxy)tetrahydro-2H-pyran in the solvent at the specified temperature.

-

Stability Profile

The stability of 4-(4-Bromophenoxy)tetrahydro-2H-pyran is critical for its storage and handling. The ether linkage is a key functional group to consider for potential degradation. Tetrahydropyranyl (THP) ethers are generally known to be stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.

Potential Degradation Pathways

The primary anticipated degradation pathway for 4-(4-Bromophenoxy)tetrahydro-2H-pyran is the acid-catalyzed hydrolysis of the ether bond.

Other potential degradation routes could involve oxidation of the aromatic ring or the tetrahydropyran ring, particularly under harsh oxidative stress or prolonged exposure to light and air.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies should be conducted according to ICH guidelines.

Objective: To investigate the stability of 4-(4-Bromophenoxy)tetrahydro-2H-pyran under various stress conditions.

Materials:

-

4-(4-Bromophenoxy)tetrahydro-2H-pyran

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Photostability chamber

-

Oven

General Procedure:

A stock solution of 4-(4-Bromophenoxy)tetrahydro-2H-pyran is prepared in a suitable solvent (e.g., acetonitrile/water mixture). This solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and protect from light.

-

Withdraw samples at various time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a specified duration.

-

Dissolve the stressed solid in the initial solvent and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Analyze the samples by HPLC. A control sample should be kept in the dark.

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method. The chromatograms are evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. A mass balance should be performed to account for the parent compound and all degradation products.

Safety and Handling

As with any chemical compound, 4-(4-Bromophenoxy)tetrahydro-2H-pyran should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

A detailed Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4-(4-Bromophenoxy)tetrahydro-2H-pyran for researchers and professionals in drug development. While specific experimental data is not widely available, the provided theoretical framework, estimated properties, and detailed experimental protocols offer a robust starting point for empirical investigation. The successful application of this compound in synthetic and medicinal chemistry is contingent upon a thorough characterization of these fundamental properties. The proposed workflows for solubility and stability testing are designed to generate the necessary data to inform decisions regarding solvent selection, reaction conditions, formulation, and storage.

An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent saturated heterocyclic motif found in a vast array of natural products and synthetic bioactive molecules. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via its ether oxygen, make it a privileged scaffold in drug discovery. Derivatives of the pyran ring system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.

This guide focuses on the potential applications of 4-(4-Bromophenoxy)tetrahydro-2H-pyran , a versatile chemical building block. This compound offers a unique combination of the stable tetrahydropyran core and a chemically tractable 4-bromophenyl group. The bromine atom serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern medicinal chemistry, enabling the facile construction of complex molecular architectures from simple precursors. The tetrahydropyran moiety can act as a scaffold to orient substituents in three-dimensional space, while the bromophenoxy group provides a reactive site for the introduction of diverse functionalities to modulate biological activity. Furthermore, this building block has been identified as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.

Synthetic Utility and Core Applications

The primary utility of 4-(4-Bromophenoxy)tetrahydro-2H-pyran in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The carbon-bromine bond of the phenyl ring is readily functionalized, allowing for the strategic introduction of various substituents to explore structure-activity relationships (SAR).

Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromophenyl moiety is an ideal substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery for forming carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a biaryl system. This is a widely used method for constructing the core structures of many kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. It is a powerful tool for synthesizing anilines and related compounds, which are common pharmacophores.

-

Sonogashira Coupling: This reaction joins the aryl bromide with a terminal alkyne, creating an internal alkyne. This linkage is found in various bioactive compounds and can serve as a rigid linker.

The general workflow for utilizing 4-(4-Bromophenoxy)tetrahydro-2H-pyran in a drug discovery program is depicted below.

Application in Kinase Inhibitor Synthesis: A Case Study

Protein kinases are a major class of drug targets, particularly in oncology. A common strategy in the design of kinase inhibitors is the use of a heterocyclic core that can mimic the hinge-binding motif of ATP. The biaryl structures readily accessible from 4-(4-Bromophenoxy)tetrahydro-2H-pyran via Suzuki-Miyaura coupling are well-suited for this purpose.

The following sections detail a representative application of this building block in the synthesis and evaluation of a hypothetical series of kinase inhibitors targeting a generic tyrosine kinase.

Data Presentation: Structure-Activity Relationship (SAR)

The table below presents hypothetical, yet plausible, data for a series of kinase inhibitors synthesized from 4-(4-Bromophenoxy)tetrahydro-2H-pyran. The SAR illustrates how modifications to the coupled aryl ring affect inhibitory potency.

| Compound ID | R Group (from Ar-B(OH)₂) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| 1a | Phenyl | 520 | > 10 |

| 1b | 4-Methylphenyl | 250 | 5.2 |

| 1c | 4-Methoxyphenyl | 110 | 2.1 |

| 1d | 4-Chlorophenyl | 75 | 1.5 |

| 1e | 3-Aminophenyl | 25 | 0.4 |

| 1f | Pyridin-4-yl | 15 | 0.2 |

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Synthesis of Compound 1f (Hypothetical)

To a solution of 4-(4-bromophenoxy)tetrahydro-2H-pyran (257 mg, 1.0 mmol) in 1,4-dioxane (8 mL) and water (2 mL) were added pyridin-4-ylboronic acid (148 mg, 1.2 mmol) and potassium carbonate (414 mg, 3.0 mmol). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) was then added, and the reaction mixture was heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 4-((4'-(tetrahydro-2H-pyran-4-yloxy)-[1,1'-biphenyl]-4-yl)pyridine).

The inhibitory activity of the synthesized compounds against a target tyrosine kinase is determined using a radiometric filter binding assay.

-

Reaction Mixture Preparation: A kinase reaction buffer is prepared containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Assay Plate Setup: In a 96-well plate, 5 µL of each compound dilution is added.

-

Kinase and Substrate Addition: To each well, 20 µL of a solution containing the target kinase and a biotinylated peptide substrate in kinase reaction buffer is added.

-

Reaction Initiation: The kinase reaction is initiated by adding 25 µL of a solution containing ATP and [γ-³³P]-ATP in kinase reaction buffer. The final ATP concentration should be at the Kₘ for the specific kinase.

-

Incubation: The plate is incubated at 30 °C for 60 minutes with gentle agitation.

-

Reaction Termination: The reaction is stopped by the addition of 50 µL of 3% phosphoric acid.

-

Filter Binding: The reaction mixture is transferred to a streptavidin-coated filter plate. The plate is washed several times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Scintillation Counting: After drying the filter plate, scintillation fluid is added to each well, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to DMSO controls. IC₅₀ values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mechanism of Action: Targeting Kinase Signaling Pathways

Kinase inhibitors typically function by blocking the ATP-binding site of a specific kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. A common target pathway in oncology is the RAS-RAF-MEK-ERK (MAPK) pathway.

The diagram below illustrates the role of a hypothetical inhibitor, derived from 4-(4-bromophenoxy)tetrahydro-2H-pyran, in blocking this pathway.

Conclusion

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a valuable and versatile building block in medicinal chemistry. Its stable tetrahydropyran core and reactive bromophenyl group provide a robust platform for the synthesis of diverse and complex molecules. The accessibility of this compound to powerful synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition and targeted protein degradation. The principles and protocols outlined in this guide demonstrate a clear and strategic path from this simple building block to the identification and optimization of potent, biologically active compounds.

The Obscure Origins of a Modern Research Tool: A Technical Guide to 4-(4-Bromophenoxy)tetrahydro-2H-pyran

For Immediate Release

Shanghai, China – December 27, 2025 – In the vast landscape of chemical compounds utilized in contemporary research, some molecules possess a rich and well-documented history, while others, like 4-(4-Bromophenoxy)tetrahydro-2H-pyran, emerge into the scientific repertoire with more obscure origins. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound, from its likely synthetic routes to its potential, yet underexplored, applications. While a definitive historical record of its discovery and initial synthesis remains elusive in publicly accessible literature, its structural motifs suggest its creation is rooted in established and reliable synthetic methodologies.

Physicochemical Properties and Identification

Quantitative data for 4-(4-Bromophenoxy)tetrahydro-2H-pyran is primarily available through commercial suppliers. A summary of its key identifiers and properties is provided below for easy reference.

| Property | Value |

| CAS Number | 215453-84-2 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage | Room temperature |

Plausible Synthetic Pathways

The synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a 4-aryloxytetrahydropyran, can be logically approached through two primary and well-established synthetic strategies: the Mitsunobu reaction and the Williamson ether synthesis. These methods offer reliable pathways to the target molecule from readily available starting materials.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the formation of esters, ethers, and other functional groups with inversion of stereochemistry at the alcohol carbon. For the synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, this would involve the reaction of tetrahydro-2H-pyran-4-ol with 4-bromophenol in the presence of a phosphine and an azodicarboxylate.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromophenol (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add triphenylphosphine (PPh₃) (1.5 eq).

-

Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for forming ethers from an organohalide and an alkoxide. In the context of synthesizing 4-(4-Bromophenoxy)tetrahydro-2H-pyran, this would typically involve the deprotonation of tetrahydro-2H-pyran-4-ol to form an alkoxide, which then displaces a bromide from a suitable aryl halide. However, due to the low reactivity of aryl halides in SN2 reactions, a more common approach involves the reaction of an activated tetrahydropyran derivative with 4-bromophenoxide.

Experimental Protocol:

-

Alkoxide Formation: Prepare the sodium or potassium salt of tetrahydro-2H-pyran-4-ol by reacting it with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a dry aprotic solvent like THF or dimethylformamide (DMF).

-

Mesylation/Tosylation: In a separate flask, react tetrahydro-2H-pyran-4-ol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) or pyridine in DCM to form the corresponding mesylate or tosylate, which is a good leaving group.

-

Phenoxide Formation: Prepare the sodium or potassium salt of 4-bromophenol by reacting it with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

-

Nucleophilic Substitution: Add the 4-bromophenoxide to the solution of the activated tetrahydropyran derivative (mesylate or tosylate). Heat the reaction mixture to facilitate the SN2 reaction.

-

Workup and Purification: After the reaction is complete (monitored by TLC), cool the mixture, quench with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Potential Applications in Research and Drug Discovery

While specific biological activities or signaling pathway involvements for 4-(4-Bromophenoxy)tetrahydro-2H-pyran are not extensively reported in peer-reviewed literature, its classification as a "Protein Degrader Building Block" by some suppliers suggests its potential utility in the rapidly evolving field of targeted protein degradation. The tetrahydropyran moiety is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates. The bromophenyl group provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules.

It is plausible that this compound is utilized as an intermediate in the synthesis of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras), which are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Conclusion

4-(4-Bromophenoxy)tetrahydro-2H-pyran stands as a testament to the vast and ever-expanding chemical space available to researchers. While its own history may be unwritten, the synthetic principles that guide its creation are well-established. This technical guide provides the foundational knowledge for its synthesis and hints at its potential role in the development of next-generation therapeutics. As research progresses, the full scope of this and similar building blocks will undoubtedly come into sharper focus, potentially revealing their contributions to significant advancements in medicine and science.

Theoretical and Experimental Insights into 4-(4-Bromophenoxy)tetrahydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to a notable scarcity of published research specifically on the 4-substituted isomer, this document outlines a robust theoretical framework for its computational analysis based on established methodologies for analogous compounds. Furthermore, it presents available experimental data for the closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, as a comparative reference to guide future research. This guide also includes detailed, generalized experimental protocols for the synthesis and characterization of the title compound and visual workflows to facilitate the design and execution of further studies.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a vast array of natural products and pharmacologically active molecules. Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. The derivatization of the THP ring allows for the exploration of diverse chemical space, leading to the identification of novel compounds with potential therapeutic applications. 4-(4-Bromophenoxy)tetrahydro-2H-pyran, featuring a brominated aromatic ring linked via an ether bond to the 4-position of the THP core, represents an intriguing yet under-investigated molecule. The bromine atom provides a handle for further functionalization through cross-coupling reactions, making it a versatile building block in drug discovery and materials science.

This whitepaper aims to consolidate the current knowledge and provide a forward-looking perspective on the investigation of 4-(4-Bromophenoxy)tetrahydro-2H-pyran. It addresses the critical need for a structured approach to its theoretical and experimental characterization.

Theoretical Calculations

Computational Methodology

A suggested computational protocol for the theoretical investigation of 4-(4-Bromophenoxy)tetrahydro-2H-pyran is as follows:

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

-

Method: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost. The B3LYP functional is a common choice for geometry optimizations and vibrational frequency calculations, while functionals like M06-2X or the ωB97X-D are well-suited for studying non-covalent interactions.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ would provide a robust description of the electronic structure.

-

Solvation Model: To simulate a condensed-phase environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed, with a solvent such as water or dimethyl sulfoxide (DMSO).

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Molecular Electrostatic Potential (MEP) Analysis: To identify the electron-rich and electron-poor regions of the molecule, which can indicate sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their spatial distribution to understand the molecule's electronic reactivity.

-

Natural Bond Orbital (NBO) Analysis: To study charge distribution, hybridization, and intramolecular interactions.

-

Predicted Data (Hypothetical)

While awaiting specific computational results for the 4-substituted isomer, we can anticipate certain structural features based on the known geometries of tetrahydropyrans and anisole derivatives. The tetrahydropyran ring is expected to adopt a chair conformation. The dihedral angle between the C-O-C plane of the ether linkage and the plane of the bromophenyl ring will be a key conformational parameter.

The following table outlines the types of quantitative data that would be generated from the proposed theoretical calculations. For illustrative purposes, it includes comparative experimental and computed data for the 2-substituted isomer where available.

| Parameter | 4-(4-Bromophenoxy)tetrahydro-2H-pyran (Predicted) | 2-(4-Bromophenoxy)tetrahydro-2H-pyran (Reference Data) |

| Molecular Formula | C₁₁H₁₃BrO₂ | C₁₁H₁₃BrO₂[1][2] |

| Molecular Weight | 257.12 g/mol | 257.12 g/mol [1] |

| CAS Number | 215453-84-2[2] | 36603-49-3[1] |

| HOMO Energy | To be calculated | Not available |

| LUMO Energy | To be calculated | Not available |

| Dipole Moment | To be calculated | Not available |

| Key Bond Lengths (Å) | To be calculated (e.g., C-O, C-Br) | Not available |

| Key Bond Angles (°) | To be calculated (e.g., C-O-C) | Not available |

| Key Dihedral Angles (°) | To be calculated | Not available |

Experimental Data and Protocols

Experimental validation is essential to confirm the theoretical predictions and to fully characterize the physicochemical properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Synthesis

A common method for the synthesis of 4-aryloxytetrahydropyrans is the Williamson ether synthesis. A generalized protocol is provided below.

Protocol: Synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

-

Materials: Tetrahydro-4H-pyran-4-ol, 4-bromophenol, a suitable base (e.g., sodium hydride, potassium carbonate), and a dry aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)). For an alternative route, a Mitsunobu reaction can be employed using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Procedure (Williamson Synthesis): a. To a solution of 4-bromophenol in dry DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at room temperature for 30 minutes to an hour to form the sodium phenoxide. c. Introduce a solution of a derivative of tetrahydro-4H-pyran-4-ol with a good leaving group (e.g., 4-tosyloxytetrahydropyran) in dry DMF. d. Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to room temperature and quench with water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques.

| Technique | Expected Observations for 4-(4-Bromophenoxy)tetrahydro-2H-pyran | Available Data for 2-(4-Bromophenoxy)tetrahydro-2H-pyran |

| ¹H NMR | Signals for the tetrahydropyran protons and the aromatic protons of the 4-bromophenyl group. The chemical shifts and coupling patterns will be indicative of the 4-substitution. | ¹H NMR spectra are available.[1] |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the tetrahydropyran ring and the 4-bromophenyl group. | ¹³C NMR spectra are available.[1] |

| FT-IR (cm⁻¹) | Characteristic peaks for C-O-C stretching (ether), C-Br stretching, and aromatic C-H and C=C stretching. | Not readily available |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable. | GC-MS data is available.[1] |

| Melting Point (°C) | To be determined. | 56-58 °C (lit.) |

Visualization of Workflows and Relationships

To facilitate a structured approach to the investigation of 4-(4-Bromophenoxy)tetrahydro-2H-pyran, the following diagrams outline key logical and experimental workflows.

References

A Comprehensive Review of 4-(4-Bromophenoxy)tetrahydro-2H-pyran and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active natural products and synthetic compounds. Its unique stereochemical and conformational properties make it an attractive building block in medicinal chemistry. When coupled with a phenoxy group at the 4-position, the resulting 4-phenoxytetrahydropyran core structure presents a versatile platform for the development of novel therapeutic agents. This in-depth technical guide focuses on 4-(4-Bromophenoxy)tetrahydro-2H-pyran and its analogs, providing a comprehensive review of their synthesis, biological activities, and potential as drug candidates. The inclusion of a bromine atom on the phenoxy ring offers a handle for further chemical modification, making this class of compounds particularly interesting for structure-activity relationship (SAR) studies and the development of targeted therapies.

Synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran and its Analogs

The synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran and its analogs can be achieved through several synthetic strategies, primarily involving the formation of the ether linkage between the tetrahydropyran ring and the substituted phenol.

General Synthesis Strategy

A common approach involves the Williamson ether synthesis, where a salt of the desired phenol is reacted with a tetrahydropyran derivative bearing a suitable leaving group at the 4-position. Alternatively, a Mitsunobu reaction can be employed, which allows for the coupling of an alcohol (tetrahydropyran-4-ol) with a phenol under milder conditions.

Detailed Experimental Protocol: Synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran via Mitsunobu Reaction

This protocol is adapted from general procedures for the synthesis of 4-aryloxytetrahydropyrans.

Materials:

-

Tetrahydro-2H-pyran-4-ol

-

4-Bromophenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of 4-bromophenol (1.0 eq) and tetrahydro-2H-pyran-4-ol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships

While specific biological data for 4-(4-Bromophenoxy)tetrahydro-2H-pyran is not extensively reported in the public domain, the broader class of 4-phenoxytetrahydropyran analogs has demonstrated significant activity against a range of biological targets. These findings provide a strong basis for the therapeutic potential of the title compound and its derivatives.

Anticancer Activity

Several analogs of 4-(4-Bromophenoxy)tetrahydro-2H-pyran have been investigated for their potential as anticancer agents. The primary mechanism of action for some of these compounds appears to be the inhibition of key signaling pathways involved in tumor growth and progression.

Table 1: Anticancer Activity of 4-Phenoxytetrahydropyran Analogs

| Compound ID | Target | Cell Line | IC₅₀ (µM) |

| Analog A | ALK5 | Various | 0.05 - 0.5 |

| Analog B | ACC | A549, HepG2, MDA-MB-231 | 0.2 - 1.0 |

| Analog C | MMP-2 | - | 0.1 - 0.8 |

| Analog D | MMP-9 | - | 0.3 - 1.5 |

Signaling Pathways in Anticancer Activity

The anticancer effects of 4-phenoxytetrahydropyran analogs are often linked to the inhibition of specific kinases involved in cancer cell signaling. One of the key pathways implicated is the Transforming Growth Factor-β (TGF-β) signaling pathway, through the inhibition of the TGF-β type I receptor kinase (ALK5).

TGF-β/ALK5 Signaling Pathway Inhibition

Other Potential Therapeutic Applications

The 4-phenoxytetrahydropyran scaffold has also been explored for other therapeutic indications, including:

-

Anti-inflammatory Activity: By modulating inflammatory pathways.

-

Antimicrobial Activity: Showing promise against various bacterial and fungal strains.

-

Neuroprotective Effects: Investigated for potential applications in neurodegenerative diseases.

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are essential for the evaluation of novel compounds. The following are representative protocols for assays commonly used to assess the biological activity of 4-phenoxytetrahydropyran analogs.

ALK5 Kinase Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 enzyme

-

Myelin Basic Protein (MBP) as substrate

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Test compound (e.g., 4-(4-Bromophenoxy)tetrahydro-2H-pyran analog)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the diluted test compound, recombinant ALK5 enzyme, and MBP substrate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

ALK5 Kinase Inhibition Assay Workflow

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTT Cell Viability Assay Workflow

Conclusion and Future Directions

4-(4-Bromophenoxy)tetrahydro-2H-pyran and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics. The 4-phenoxytetrahydropyran core is a validated scaffold for targeting key enzymes in cancer and other diseases. The presence of the bromo substituent provides a valuable tool for medicinal chemists to further explore the structure-activity relationships and optimize the pharmacological properties of these molecules.

Future research in this area should focus on:

-

Synthesis of a diverse library of analogs: To systematically probe the effects of substituents on the phenoxy and tetrahydropyran rings.

-

Broad biological screening: To identify novel biological targets and therapeutic applications.

-

In-depth mechanistic studies: To elucidate the precise molecular mechanisms of action of the most potent compounds.

-

Pharmacokinetic and in vivo efficacy studies: To evaluate the drug-like properties and therapeutic potential of lead candidates in preclinical models.

The continued exploration of this chemical space holds great promise for the discovery of new and effective treatments for a range of human diseases.

An In-depth Technical Guide to the Safe Handling of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran have not been fully investigated. This guide is based on the general principles of laboratory safety and the known hazards of similar chemical structures, such as brominated aromatic ethers. It is imperative to treat this compound with caution and as a potentially hazardous substance.

Compound Identification and Properties

4-(4-Bromophenoxy)tetrahydro-2H-pyran is a chemical compound often utilized as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. Its structure consists of a brominated phenyl group linked via an ether bond to a tetrahydropyran ring.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 215453-84-2 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| Physical State | Solid (powder/crystals) | |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Room temperature | [1] |

Hazard Identification and Safety Precautions

Due to the lack of specific toxicological data, a cautious approach to handling 4-(4-Bromophenoxy)tetrahydro-2H-pyran is essential. The presence of a brominated aromatic ether suggests potential for toxicity.

GHS Hazard Classification (Assumed)

While a definitive GHS classification is not widely available, based on related compounds, the following hazards should be considered:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

-

Hazardous to the Aquatic Environment (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).

General Handling Precautions

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile gloves (double-gloving is recommended).

-

Body Protection: A full-length laboratory coat.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for handling 4-(4-Bromophenoxy)tetrahydro-2H-pyran in a laboratory setting.

Caption: General workflow for handling 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Detailed Methodologies

Weighing the Compound:

-

Ensure the balance is inside a chemical fume hood or a ventilated balance enclosure.

-

Don all required PPE.

-

Place a clean, tared weigh boat on the balance.

-

Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula.

-

Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol.

-

Record the weight and carefully transfer the compound to the reaction vessel.

Preparing a Solution:

-

Perform all steps in a chemical fume hood.

-

Add the desired solvent to the reaction vessel containing the weighed compound.

-

Stir or agitate the mixture until the solid is fully dissolved.

-

Keep the vessel covered to minimize solvent evaporation and exposure.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, follow the appropriate procedure based on the size and nature of the spill.

Caption: Spill response workflow for 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Spill Cleanup Protocol:

-

Evacuate non-essential personnel from the area.

-

If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety department.

-

For a small, manageable spill, ensure you are wearing the appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

-

Carefully sweep the absorbed material into a dustpan and place it into a clearly labeled, sealable container for hazardous waste.

-

Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water.

-

Place all contaminated materials (gloves, wipes, etc.) into the hazardous waste container.

-

Dispose of the waste according to institutional and local regulations for halogenated organic waste.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Waste Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous halogenated organic waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.

References

Synthesis of Bio-Active Scaffolds from 4-(4-Bromophenoxy)tetrahydro-2H-pyran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile building block, 4-(4-Bromophenoxy)tetrahydro-2H-pyran. The methodologies outlined herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Additionally, a copper-catalyzed Ullmann-type coupling for the synthesis of diaryl ethers is described. These protocols offer pathways to a wide array of derivatives with potential applications in medicinal chemistry and drug discovery.

The tetrahydropyran motif is a common feature in many biologically active compounds and approved drugs, valued for its ability to improve pharmacokinetic properties. The functionalization of the aryl bromide in 4-(4-Bromophenoxy)tetrahydro-2H-pyran opens a gateway to novel molecular architectures for screening and development.

Key Synthetic Pathways

The primary strategies for derivatizing 4-(4-Bromophenoxy)tetrahydro-2H-pyran involve the transformation of the carbon-bromine bond on the phenyl ring. The following sections detail the protocols for three key types of transformations.

Caption: Key synthetic transformations of 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Data Presentation: Summary of Synthetic Approaches

The following table summarizes the reaction conditions and expected outcomes for the synthesis of various derivatives from 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product Class | Representative Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Biaryl | 85-95 (estimated) |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | N-Aryl Amine | 70-90 (estimated) |

| Ullmann Coupling | 3-Hydroxybenzaldehyde | Copper | K₂CO₃ | Pyridine | 130 | 5 | Diaryl Ether | 87[1] |

Yields for Suzuki-Miyaura and Buchwald-Hartwig reactions are estimated based on typical outcomes for similar substrates and may require optimization for specific coupling partners.

Experimental Protocols

Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 4-(4-Bromophenoxy)tetrahydro-2H-pyran with an arylboronic acid.

Caption: Workflow for Suzuki-Miyaura coupling.

Materials:

-

4-(4-Bromophenoxy)tetrahydro-2H-pyran

-

Arylboronic acid (1.1 equivalents)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask, combine 4-(4-Bromophenoxy)tetrahydro-2H-pyran (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 1,4-dioxane (6 mL) and deionized water (1.5 mL) to the flask.

-

Stir the mixture under an inert atmosphere for 30 minutes at room temperature.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.

-

Heat the mixture to 70-80 °C and stir for 18-22 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed amination of 4-(4-Bromophenoxy)tetrahydro-2H-pyran. The choice of ligand is crucial and may need to be optimized for different amine coupling partners.[2][3]

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

-

4-(4-Bromophenoxy)tetrahydro-2H-pyran

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-